molecular formula C12H21NO4 B6156665 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid CAS No. 1889627-03-5

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid

Cat. No.: B6156665
CAS No.: 1889627-03-5
M. Wt: 243.30 g/mol
InChI Key: YBRBMRYWSUQNOF-UHFFFAOYSA-N
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Description

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is an organic compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amino compound.

    Oxidation: Oxidation of the propanoic acid moiety can yield corresponding carboxylic acids or aldehydes.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The propanoic acid moiety can interact with biological targets, potentially influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

CAS No.

1889627-03-5

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

YBRBMRYWSUQNOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCC(=O)O

Purity

95

Origin of Product

United States

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